molecular formula C17H22N2O2 B14134632 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)pivalamide CAS No. 898427-48-0

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)pivalamide

Cat. No.: B14134632
CAS No.: 898427-48-0
M. Wt: 286.37 g/mol
InChI Key: QYBHWDQAAMEZHC-UHFFFAOYSA-N
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Description

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)pivalamide is a complex organic compound with a unique structure that includes a hexahydropyridoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)pivalamide typically involves multiple steps One common method includes the cyclization of appropriate precursors under controlled conditions to form the hexahydropyridoquinoline coreSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)pivalamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)pivalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexahydropyridoquinoline derivatives and related structures such as:

Uniqueness

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)pivalamide is unique due to its specific structural features and the presence of the pivalamide group. These characteristics confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

898427-48-0

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

2,2-dimethyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)propanamide

InChI

InChI=1S/C17H22N2O2/c1-17(2,3)16(21)18-13-9-11-5-4-8-19-14(20)7-6-12(10-13)15(11)19/h9-10H,4-8H2,1-3H3,(H,18,21)

InChI Key

QYBHWDQAAMEZHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2

solubility

40 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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